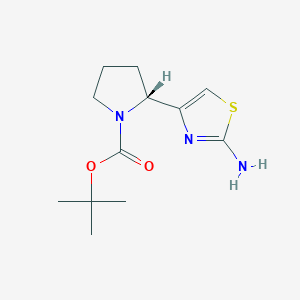
1-cyclopropyl-2-ethynyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-ethynyl-1H-imidazole is a heterocyclic aromatic organic compound characterized by the presence of a cyclopropyl group and an ethynyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-ethynyl-1H-imidazole can be synthesized through several methods, including the following:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the imidazole ring.
Alkylation and Acetylene Chemistry:
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution Reactions: Substitution reactions can introduce new substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
1-Cyclopropyl-2-ethynyl-1H-imidazole has found applications in various scientific research areas, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the development of new chemical entities.
Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclopropyl-2-ethynyl-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropyl-2-ethynyl-1H-imidazole is compared with other similar compounds, such as:
1-Methyl-2-ethynyl-1H-imidazole: This compound differs in the presence of a methyl group instead of a cyclopropyl group.
2-Cyclopropyl-1-ethynyl-1H-imidazole: The position of the substituents is different in this compound.
1-Cyclopropyl-1H-imidazole: This compound lacks the ethynyl group.
Uniqueness: The presence of both the cyclopropyl and ethynyl groups on the imidazole ring makes this compound unique, contributing to its distinct chemical and biological properties.
Properties
CAS No. |
2150232-17-8 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



